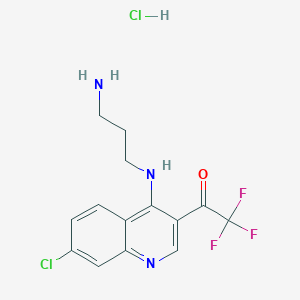![molecular formula C9H5FOS B13429128 5-Fluorobenzo[b]thiophene-6-carbaldehyde](/img/structure/B13429128.png)
5-Fluorobenzo[b]thiophene-6-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Fluorobenzo[b]thiophene-6-carbaldehyde is a fluorinated heterocyclic compound that belongs to the class of benzothiophenes Benzothiophenes are known for their diverse applications in medicinal chemistry, material science, and organic synthesis
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Fluorobenzo[b]thiophene-6-carbaldehyde typically involves the functionalization of the thiophene ring and subsequent introduction of the fluorine atom and aldehyde group. One common method is the electrophilic fluorination of benzothiophene derivatives using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions . The aldehyde group can be introduced via formylation reactions using reagents like Vilsmeier-Haack reagent or by oxidation of the corresponding alcohol.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. Continuous flow chemistry and catalytic processes are often employed to optimize reaction conditions and minimize waste. The use of automated synthesis platforms can also enhance the efficiency of production.
Analyse Chemischer Reaktionen
Types of Reactions
5-Fluorobenzo[b]thiophene-6-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Sodium methoxide, potassium tert-butoxide, and organolithium reagents.
Major Products Formed
Oxidation: 5-Fluorobenzo[b]thiophene-6-carboxylic acid.
Reduction: 5-Fluorobenzo[b]thiophene-6-methanol.
Substitution: Various substituted benzothiophene derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
5-Fluorobenzo[b]thiophene-6-carbaldehyde has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated heterocycles and as a precursor for various functionalized benzothiophenes.
Biology: The compound is investigated for its potential as a bioactive molecule with applications in drug discovery and development.
Medicine: It is explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: The compound is used in the development of advanced materials, such as organic semiconductors, liquid crystals, and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 5-Fluorobenzo[b]thiophene-6-carbaldehyde depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes, receptors, and ion channels. The fluorine atom can enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and dipole-dipole interactions. The aldehyde group can act as a reactive site for covalent modification of target proteins, leading to altered biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 5-Fluorobenzo[b]thiophene-3-carboxylic acid
- 5-Fluorobenzo[b]thiophene-2-carboxylic acid
- 5-Fluorobenzo[b]thiophene-6-methanol
Uniqueness
5-Fluorobenzo[b]thiophene-6-carbaldehyde is unique due to the presence of both a fluorine atom and an aldehyde group on the benzothiophene ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications. The fluorine atom enhances the compound’s stability and lipophilicity, while the aldehyde group provides a reactive site for further chemical modifications.
Eigenschaften
Molekularformel |
C9H5FOS |
|---|---|
Molekulargewicht |
180.20 g/mol |
IUPAC-Name |
5-fluoro-1-benzothiophene-6-carbaldehyde |
InChI |
InChI=1S/C9H5FOS/c10-8-3-6-1-2-12-9(6)4-7(8)5-11/h1-5H |
InChI-Schlüssel |
XGXONEQEGGDNNL-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=CC(=C(C=C21)F)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


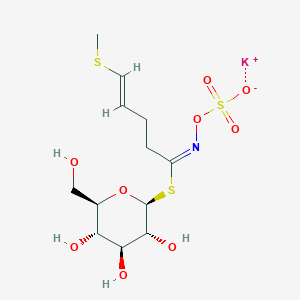
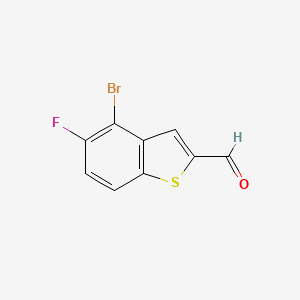
![tert-butyl N-[(2R,3S)-2-piperidin-4-yloxolan-3-yl]carbamate](/img/structure/B13429057.png)
![2-(1H-indol-6-yl)-3-[2-[4-(oxan-4-yloxymethyl)phenyl]ethynyl]benzoic acid](/img/structure/B13429063.png)

![[(2R,3R,4R,5R)-2-(hydroxymethyl)-4-methoxy-5-[5-(naphthalen-2-ylmethylcarbamoyl)-2,4-dioxopyrimidin-1-yl]oxolan-3-yl] acetate](/img/structure/B13429071.png)
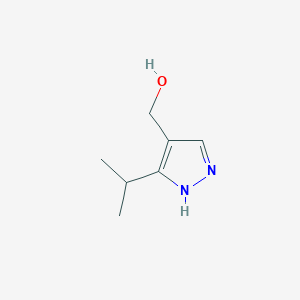

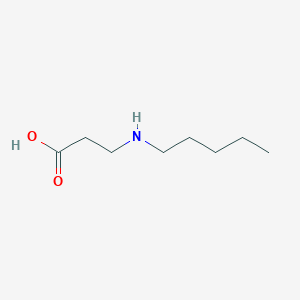
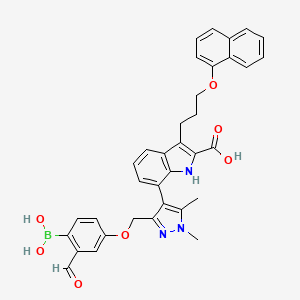
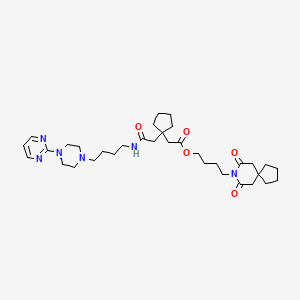
![Methyl({3-phenyl-3-[2-(trifluoromethyl)phenoxy]propyl})amine hydrochloride](/img/structure/B13429105.png)

